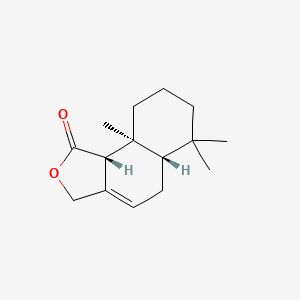
Drimenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Drimenin is a naphthofuran.
Aplicaciones Científicas De Investigación
Biological Activities of Drimenin
This compound exhibits a range of biological activities, making it a valuable compound for various applications:
- Antifungal Activity : this compound has shown promising antifungal properties against several phytopathogenic fungi. For instance, it was evaluated against Gaeumannomyces graminis, demonstrating significant inhibition of fungal growth with an LC50 value indicating its potential as a natural fungicide in agriculture .
- Antibacterial Activity : The compound has also been reported to possess antibacterial effects, contributing to its potential use in treating infections caused by resistant bacterial strains .
- Anticancer Properties : this compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells and modulate calcium signaling pathways, which are crucial for tumor progression .
- Neurotrophic Effects : Recent research highlights this compound's neurotrophic properties, where it enhances neurite outgrowth in neuronal cells. This suggests potential applications in neurodegenerative disease treatments .
Agricultural Applications
In the realm of agriculture, this compound's antifungal and insecticidal properties make it an attractive candidate for developing sustainable pest control strategies:
- Biocontrol Agent : this compound's efficacy against soilborne pathogens positions it as a natural alternative to synthetic fungicides, which are often harmful to the environment. Its application could reduce reliance on chemical pesticides while maintaining crop health .
- Insect Repellent : The compound has demonstrated insecticidal activity, suggesting its use in formulating eco-friendly insect repellents. This is particularly relevant given the increasing resistance of pests to conventional insecticides .
Pharmacological Insights
This compound's pharmacological potential extends beyond antifungal and antibacterial activities:
- Mechanism of Action : Research indicates that this compound noncompetitively inhibits human α4β2 nicotinic acetylcholine receptors, which could lead to the development of new therapeutic agents targeting neurological disorders .
- Synergistic Effects : When combined with other compounds, this compound may enhance therapeutic efficacy, particularly in cancer treatments where combination therapies are often more effective than single-agent therapies .
Case Studies and Research Findings
The following table summarizes key findings from various studies on this compound's applications:
Propiedades
Número CAS |
2326-89-8 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(5aS,9aS,9bR)-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-3H-benzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)11(14)6-5-10-9-17-13(16)12(10)15/h5,11-12H,4,6-9H2,1-3H3/t11-,12+,15-/m0/s1 |
Clave InChI |
BQNSBENKJCLJGN-ZOWXZIJZSA-N |
SMILES |
CC1(CCCC2(C1CC=C3C2C(=O)OC3)C)C |
SMILES isomérico |
C[C@]12CCCC([C@@H]1CC=C3[C@@H]2C(=O)OC3)(C)C |
SMILES canónico |
CC1(CCCC2(C1CC=C3C2C(=O)OC3)C)C |
Key on ui other cas no. |
2326-89-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















